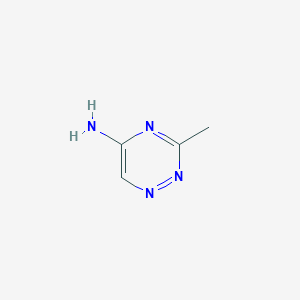

3-Methyl-1,2,4-triazin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-7-4(5)2-6-8-3/h2H,1H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLIDERCJAMEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104405-57-4 | |

| Record name | 3-methyl-1,2,4-triazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1,2,4 Triazin 5 Amine and Its Derivatives

Established Synthetic Routes to the 1,2,4-Triazine (B1199460) Core

The synthesis of the 1,2,4-triazine scaffold, a key structural component in various biologically active compounds, is achieved through several well-documented routes. selcuk.edu.tr These methods primarily involve the formation of the heterocyclic ring through condensation and cyclization reactions from acyclic precursors.

Condensation Reactions for Triazine Ring Formation

Condensation reactions are a cornerstone for the synthesis of the 1,2,4-triazine ring. A prevalent method involves the reaction of α-dicarbonyl compounds with acid hydrazides. tandfonline.com Typically, this reaction is carried out by refluxing a 1,2-diketone and an acyl hydrazide in a solution of acetic acid and ammonium (B1175870) acetate (B1210297). selcuk.edu.tr This approach has been utilized to produce a range of 3,5,6-trisubstituted-1,2,4-triazines.

Another effective strategy is the one-pot condensation of acid hydrazides, ammonium acetate, and dicarbonyl compounds. tandfonline.comresearchgate.net This method can be enhanced by using microwave irradiation on a silica (B1680970) gel surface in the presence of triethylamine, which often leads to higher yields and shorter reaction times. tandfonline.com The reaction proceeds through the in-situ formation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which then undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to yield the substituted 1,2,4-triazine. researchgate.net

Symmetrical 1,2,4-triazine derivatives have also been prepared through the condensation of keto oximes with terephthalohydrazone. selcuk.edu.tr This demonstrates the versatility of condensation strategies in accessing diverse 1,2,4-triazine structures.

Table 1: Examples of Condensation Reactions for 1,2,4-Triazine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acid Hydrazide | 1,2-Diketone | Ammonium Acetate | Reflux in Acetic Acid | 3,5,6-Trisubstituted-1,2,4-triazines | selcuk.edu.tr |

| Acid Hydrazide | Dicarbonyl Compound | Ammonium Acetate | Microwave, Silica Gel, Triethylamine | 3,5,6-Trisubstituted-1,2,4-triazines | tandfonline.com |

| Amide | 1,2-Dicarbonyl Compound | Hydrazine Hydrate | Base, Stepwise Addition | Substituted-1,2,4-triazines | researchgate.net |

| Keto Oxime | Terephthalohydrazone | N/A | Condensation | Symmetrical 1,2,4-triazines | selcuk.edu.tr |

Cyclization Strategies in 1,2,4-Triazine Synthesis

Cyclization reactions provide another major pathway to the 1,2,4-triazine core. These strategies often involve the formation of the ring from a linear precursor that already contains the necessary atoms. One such method is the reductive cyclization of nitrophenylhydrazides. mdpi.com

A widely explored protocol is the oxidative cyclization of (arylamino)hydrazones, also known as amidrazones. mdpi.com This approach can be directed to yield either 1,4-dihydrobenzo[e] selcuk.edu.trCurrent time information in Bangalore, IN.rsc.orgtriazines or the corresponding stable Blatter radicals, depending on the reaction conditions. mdpi.com Tandem cyclization reactions represent an efficient and direct one-pot synthesis method that aligns with the principles of green chemistry by maximizing step and atomic economy. sioc-journal.cn

Specific Synthesis of 3-Methyl-1,2,4-triazin-5-amine Precursors

The synthesis of the target compound, this compound, and its precursors often employs specific starting materials that introduce the required methyl and amino functionalities.

Utilizing Aminoguanidine (B1677879) and Carboxylic Acid Derivatives

Aminoguanidine is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, including 3-amino-1,2,4-triazines. at.ua The synthesis typically involves the condensation of aminoguanidine with α-keto acids or their derivatives. For the synthesis of this compound, pyruvic acid or its esters are logical choices for the dicarbonyl component. The reaction of aminoguanidine with pyruvic acid would likely form an intermediate that can cyclize to form a 3-amino-6-methyl-1,2,4-triazin-5-one. researchgate.net Subsequent chemical modification would be required to obtain the desired 5-amino-3-methyl isomer.

A related synthesis involves the reaction of aminoguanidine bicarbonate with a suitable carboxylic acid to form a 3-amino-1H-1,2,4-triazole, which can then be used in further synthetic steps. ijisrt.com A direct route to a closely related derivative, ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate, has been reported, highlighting the feasibility of constructing the 5-amino-3-methyl-1,2,4-triazine core. tandfonline.com This synthesis starts from ethyl 2-amino-2-(hydroxyimino)acetate and acetamidine (B91507) hydrochloride.

Derivatization of Existing 1,2,4-Triazine Scaffolds

An alternative approach to synthesizing this compound is the chemical modification of a pre-formed 1,2,4-triazine ring. This strategy allows for the late-stage introduction of desired functional groups. rsc.org For instance, a 3-amino-1,2,4-triazine can undergo regioselective bromination at the 6-position using N-bromosuccinimide (NBS). nih.gov The resulting 6-bromo-3-amino-1,2,4-triazine can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various substituents at the 6-position. nih.gov

Similarly, substituents at the 3-position can be manipulated. For example, 3-methylthio-1,2,4-triazine (B189370) derivatives can react with amines to replace the methylthio group with an amino group, forming 3-N-substituted-amino-triazines. researchgate.net This demonstrates a viable route where a 3-methylthio-5-methyl-1,2,4-triazine could be converted to the corresponding 3-amino derivative. The starting triazine can often be prepared through the condensation of S-alkyl isothiosemicarbazides with glyoxal (B1671930) hydrates. acs.org

Table 2: Example of Derivatization via Suzuki Cross-Coupling

| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | 2,6-Dimethylpyridin-4-ylboronic ester | K₂CO₃ | Pd(PPh₃)₄ | 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | 43% | nih.gov |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | 2-Methyl-4-(boronic ester)-6-(trifluoromethyl)pyridine | K₂CO₃ | Pd(PPh₃)₄ | 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine | 35% | nih.gov |

Advanced Synthetic Protocols

Modern synthetic chemistry has introduced several advanced protocols that offer improvements in efficiency, yield, and environmental impact for the synthesis of 1,2,4-triazines. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the one-pot synthesis of 1,2,4-triazines from acid hydrazides and dicarbonyl compounds. tandfonline.com

Ultrasound-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives and can be adapted for 1,2,4-triazines. mdpi.com This sonochemical method can often be performed in aqueous media, reducing the need for volatile organic solvents. mdpi.com

Microwave-Assisted Synthesis of Triazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. d-nb.info This technology has been successfully applied to the synthesis of various 1,2,4-triazine derivatives.

One-pot microwave-assisted synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides has been achieved under solvent-free conditions. researchgate.net This method provides an efficient and environmentally friendly route to these compounds. Another example involves the reaction of N-arylcyanoguanidines with aryl isothiocyanates under microwave irradiation at 80°C for a short duration of 4.5-5 minutes, yielding 1,3,5-triazine-2(1H)-thiones in high yields of 84-92%. clockss.org

A study on the synthesis of quinolone-based s-triazines demonstrated that microwave irradiation was superior to traditional heating for the reaction of 4-(4-chloro-6-phenylamino- beilstein-journals.orgacs.orgresearchgate.nettriazin-2-yloxy)-1-methyl-1H-quinolin-2-one with various amines. d-nb.info The microwave-assisted approach resulted in a significant reduction in reaction time, from hours to minutes, and an increase in product yields. For instance, the synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine was achieved in 93% yield after only 14 minutes of microwave irradiation, compared to 81% yield after 14 hours of conventional heating at 100°C. clockss.org

The synthesis of trisubstituted 1,3,5-triazine derivatives has also been accomplished through a one-pot microwave-assisted method. jetir.org Furthermore, microwave synthesis has been utilized in the Friedel-Crafts reaction to prepare 2,4,6-tribiphenyl-4-yl-1,3,5-triazine and related compounds in a closed microwave reactor, showcasing the method's speed, selectivity, and high yield. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Triazine Derivative

| Method | Reaction Time | Yield |

| Conventional Heating | 14 hours | 81% |

| Microwave Irradiation | 14 minutes | 93% |

Ultrasound-Assisted Synthetic Approaches

Ultrasound irradiation offers another energy-efficient and effective method for synthesizing heterocyclic compounds, including 1,2,4-triazine derivatives. asianpubs.orgjmaterenvironsci.com The application of ultrasound can lead to improved yields, shorter reaction times, and milder reaction conditions. jmaterenvironsci.combeilstein-journals.org

A series of novel N-substituted 1,2,4-triazole-2-thiol derivatives were synthesized with significant yields (75–89%) using ultrasound radiation. mdpi.com This method proved to be more efficient than conventional approaches, which required longer reaction times (10–36 hours) and resulted in moderate yields. mdpi.com Similarly, the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines from aryl amines and aqueous formaldehyde (B43269) was successfully carried out using ultrasound assistance. jmaterenvironsci.com

In another study, a facile one-pot synthesis of 1,2,4-triazole (B32235) derivatives was achieved under ultrasound irradiation by reacting α-nitrophenyl hydrazones with various methylene (B1212753) amines. asianpubs.org This method highlights the convenience and efficiency of sonochemistry in preparing functionalized triazoles. The development of a sonochemical method for synthesizing 1,3,5-triazine derivatives demonstrated a significant reduction in reaction time to just 5 minutes while maintaining high yields of over 75%. mdpi.com

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Triazole Derivatives

| Method | Reaction Time | Yield |

| Conventional | 10–36 hours | Moderate |

| Ultrasound-Assisted | 40–80 minutes | 75–89% |

Regioselective Synthesis Challenges and Solutions for 1,2,4-Triazine Systems

Regioselectivity is a critical aspect of synthesizing substituted 1,2,4-triazines, as the position of substituents significantly influences the compound's properties and biological activity. The synthesis of specific isomers can be challenging due to the potential for multiple reaction sites on the triazine core.

A key challenge lies in controlling the cyclization step during the formation of the triazine ring. For example, in the synthesis of 7,8-dihydroimidazo[5,1-c] beilstein-journals.orgbeilstein-journals.orgsioc-journal.cntriazine-3,6(2H,4H)-dione derivatives, the construction of the 1,2,4-triazine ring was a major hurdle. beilstein-journals.org Direct reaction of precursors with hydrazine hydrate was unsuccessful; therefore, a regioselective thionation of a carbonyl group was employed, followed by cyclization. beilstein-journals.org The use of molecular sieves was found to improve the yields of the condensed products significantly. beilstein-journals.org

Another strategy to achieve regioselectivity is through palladium-catalyzed arylation. A highly regioselective palladium-catalyzed arylation was a key step in an efficient, multi-kilogram scale synthesis of an imidazo[1,2-b] beilstein-journals.orgbeilstein-journals.orgsioc-journal.cntriazine derivative. acs.org The regioselective condensation of an aminotriazine (B8590112) with chloroacetaldehyde (B151913) was another crucial step in this synthesis. acs.org

The synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) also highlights the importance of regioselectivity. mdpi.com The reaction conditions were optimized to favor the formation of the desired regioisomer. mdpi.com Isomerization during the synthesis of azolo[5,1-c] beilstein-journals.orgbeilstein-journals.orgsioc-journal.cntriazines has also been reported, and specific conditions for regioselective cyclization have been developed to yield the desired product. researchgate.net

Green Chemistry Principles in 1,2,4-Triazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazine derivatives to develop more environmentally friendly and sustainable processes. sioc-journal.cnsioc-journal.cn This includes the use of alternative energy sources like microwaves and ultrasound, employing safer solvents, and designing one-pot reactions to improve atom economy and reduce waste. sioc-journal.cnsioc-journal.cn

Tandem cyclization reactions represent an efficient and green approach to synthesizing 1,2,4-triazines by avoiding the isolation of intermediates, thus saving steps and resources. sioc-journal.cnsioc-journal.cn One-pot synthesis methods are considered highly efficient and align with the principles of green chemistry due to their step and atom economy. sioc-journal.cnsioc-journal.cn

The use of water as a solvent is a key aspect of green synthesis. An ultrasound-mediated synthesis of hexahydro triazines highlighted that a mixture of water and ethanol (B145695) was the most effective and environmentally benign solvent system. jmaterenvironsci.com A modified sonochemical method has been developed for the synthesis of 1,3,5-triazine derivatives in aqueous media, minimizing the use of organic solvents. mdpi.com

Microwave-assisted synthesis is also recognized as an eco-friendly method for preparing complex organic compounds, offering speed, selectivity, and high yields. nih.gov The application of these green methodologies not only makes the synthesis of 1,2,4-triazines more efficient but also reduces their environmental impact.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1,2,4 Triazin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 3-Methyl-1,2,4-triazin-5-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) Studies on Electronic Structure

The electronic structure analysis using DFT also involves the calculation of atomic charges, which helps in understanding the charge distribution across the molecule and identifying potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and hyperconjugative interactions within the molecule, offering insights into its stability and bonding characteristics. nih.govresearchgate.net For instance, in a related compound, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) (DMTHO), NBO analysis revealed the distribution of electron densities and characterized the chemical bonding and reaction behavior. nih.gov

Analysis of Molecular Orbitals: HOMO-LUMO Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap generally indicates higher chemical reactivity and a greater ease of electron excitation. irjweb.comresearchgate.net

For various triazine derivatives, the HOMO-LUMO energy gap has been calculated to predict their reactivity. irjweb.combohrium.com For example, in a study of N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the HOMO-LUMO energy gap was found to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com In another instance involving a different triazine derivative, a small HOMO-LUMO energy gap of 3.252 eV suggested a soft and reactive molecule. bohrium.com The distribution of HOMO and LUMO orbitals across the molecule indicates the regions that are likely to act as electron donors and acceptors, respectively. jst.go.jp

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how this compound and its analogs might interact with biological macromolecules, such as proteins and enzymes.

Prediction of Binding Interactions with Molecular Targets

Molecular docking simulations are widely used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target (receptor). mdpi.comnih.govpensoft.net This computational technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comresearchgate.net

For instance, derivatives of the 1,2,4-triazine (B1199460) scaffold have been docked into the active sites of various enzymes to predict their inhibitory potential. mdpi.combohrium.com Studies on related 3-amino-1,2,4-triazin-5(2H)-one derivatives have identified key interactions with the Fyn tyrosine kinase, a potential target for cancer therapy. nih.govtandfonline.com These studies revealed that the triazine core can form crucial hydrogen bonds with amino acid residues in the kinase's active site. nih.govtandfonline.comnih.gov For example, a derivative, VS6, showed micromolar inhibition of Fyn, and computational analysis helped to identify a new derivative with approximately 6-fold greater activity. nih.govtandfonline.com Molecular dynamics simulations can further validate the stability of these predicted ligand-protein complexes. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences and the energy landscape of a molecule is essential as the biological activity often depends on a specific conformation. lumenlearning.commdpi.com

For triazine derivatives, restricted rotation around certain bonds can lead to the existence of multiple conformers. mdpi.com Theoretical calculations can map the potential energy surface, identifying the most stable conformers and the energy barriers between them. mdpi.comuga.edu For example, in a series of 1,3,5-triazine (B166579) derivatives, dynamic NMR spectroscopy and DFT calculations revealed the presence of symmetric and asymmetric conformers due to restricted rotation around the C(1,3,5-triazine)-N bond. mdpi.com

Theoretical Analysis of Tautomerism and Reaction Kinetics

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For molecules like this compound, several tautomeric forms can exist, and their relative stabilities can significantly influence the compound's chemical and biological properties. nih.govmdpi.com

Theoretical methods are employed to predict the most stable tautomer and to study the kinetics of the tautomerization process. researchgate.netdu.ac.irrsc.org For the related compound 3-amino-1,2,4-triazin-5-one, ab initio calculations have shown that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable among five possible isomers. nih.gov Similarly, theoretical studies on 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one have investigated the tautomerization reactions using methods like M06-2x and CBS-QB3, complemented with calculations of kinetic rate coefficients using transition state theory. researchgate.net These studies provide insights into the reaction pathways and the energy barriers involved in the interconversion of tautomers. researchgate.netdu.ac.ir

Tautomerism Kinetics using Transition State Theory (TST)

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of this compound. Transition State Theory (TST) is a fundamental computational approach used to elucidate the kinetics of these tautomeric transformations. By calculating the energy of the transition states between different tautomeric forms, TST can predict the rates of interconversion. This analysis is crucial for understanding which tautomer is most likely to be present under various conditions and how this might influence the molecule's reactivity and biological interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the this compound molecule. This method translates complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which are more readily interpreted in terms of chemical bonding and reactivity. NBO analysis can reveal important information about charge distribution, hyperconjugative interactions, and the delocalization of electrons within the triazine ring. These insights are vital for understanding the molecule's stability and its potential to engage in intermolecular interactions, such as hydrogen bonding, which are often key to its biological function.

Nuclear Independent Chemical Shift (NICS) Analysis for Aromaticity

The aromaticity of the 1,2,4-triazine ring in this compound is a key determinant of its chemical and physical properties. Nuclear Independent Chemical Shift (NICS) analysis is a computational technique used to quantify the degree of aromaticity. By calculating the magnetic shielding at the center of the triazine ring, a negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromatic character. The magnitude of this value provides a quantitative measure of aromaticity, which can be influenced by the substituents on the ring. Understanding the aromaticity of the core structure is essential for predicting its stability, reactivity, and electronic properties.

Structure-Activity Relationship (SAR) through Computational Approaches

Computational methods are indispensable for establishing Structure-Activity Relationships (SAR), which aim to correlate the chemical structure of a molecule with its biological activity. For this compound and its derivatives, these approaches are instrumental in designing new compounds with enhanced therapeutic potential.

Prediction and Optimization of Biological Activities for Derivatives

Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to predict the biological activities of novel derivatives of this compound. By developing mathematical models that relate the structural or physicochemical properties of a series of compounds to their known biological activities, QSAR can be used to forecast the potency of new, yet-to-be-synthesized molecules. This predictive capability allows for the rational design and optimization of derivatives with improved efficacy and selectivity, accelerating the drug discovery process.

Ligand-Based Similarity Analysis and Docking Simulations

Ligand-based similarity analysis and molecular docking are powerful computational tools for exploring the potential interactions of this compound derivatives with their biological targets. Ligand-based methods compare the properties of a new molecule to those of known active compounds to predict its biological activity.

Molecular docking simulations, on the other hand, provide a three-dimensional model of how a ligand binds to the active site of a target protein. These simulations can predict the binding orientation and affinity, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This detailed understanding of the binding mode is invaluable for the structure-based design of more potent and selective inhibitors.

Table of Computational Chemistry Data for this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 64.69 Ų |

| LogP | -0.23778 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

| Data sourced from available computational chemistry data. chemscene.com |

Reactivity and Derivatization Strategies for 3 Methyl 1,2,4 Triazin 5 Amine

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is highly π-deficient, making every carbon atom in the ring susceptible to nucleophilic attack. researchgate.net This inherent reactivity allows for a variety of nucleophilic substitution reactions. For instance, in related 1,2,4-triazine systems, nucleophilic substitution can occur where a leaving group on the triazine ring is displaced by a nucleophile. vulcanchem.com

In some cases, these reactions can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. semanticscholar.org This pathway involves the initial addition of a nucleophile to the triazine ring, followed by the opening of the ring to form an open-chain intermediate, which then undergoes ring closure to form a new heterocyclic system. semanticscholar.org The course of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the base used. semanticscholar.org For example, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with a sulfone using potassium t-butoxide as a base can yield both a pyrazole (B372694) derivative and a vicarious substitution product. semanticscholar.org

The amino group of aminotriazines can also participate in or influence nucleophilic substitution reactions. For example, the reaction of 3-mercapto-1,2,4-triazine derivatives with primary amines like 4-fluoroaniline (B128567) can result in the substitution of the mercapto group. researchgate.net

Oxidation and Reduction Processes of 1,2,4-Triazine Systems

The 1,2,4-triazine ring system can undergo both oxidation and reduction reactions. Dihydro-1,2,4-triazine derivatives can be oxidized to their corresponding aromatic 1,2,4-triazines. mdpi.commdpi.com For instance, the oxidation of dihydrotriazines to triazines has been achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chimicatechnoacta.ru A double oxidation strategy has been reported for the synthesis of 1,2,4-triazinyl derivatives of benzocoumarins, where both a dihydrotriazine and a tetrahydrobenzo group are oxidized by DDQ. chimicatechnoacta.ru Selective oxidation of the dihydrotriazine moiety can be achieved with tetrachlorobenzoquinone (TCQ). chimicatechnoacta.ru

Conversely, 1,2,4-triazines can be reduced to dihydro-1,2,4-triazines. Sodium borohydride (B1222165) has been used to reduce 3-methylthio- and 3-methoxy-1,2,4-triazines to their 2,5-dihydro derivatives. acs.orgacs.org The specific tautomer of the dihydro-1,2,4-triazine formed can be determined through spectroscopic studies. acs.org Both chemical and photochemical methods have been described for the reduction of dihydro-1,2,4-triazines and aromatic 1,2,4-triazines. scite.ai

Condensation Reactions to Form Schiff Bases and Other Products

The amino group in 3-Methyl-1,2,4-triazin-5-amine provides a reactive site for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases (imines). researchgate.netwikipedia.org Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org These reactions typically involve the nucleophilic addition of the primary amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the imine. wikipedia.org

For example, 3-amino-1,2,4-triazine derivatives can react with various aromatic aldehydes in boiling ethanol (B145695) to yield the corresponding Schiff bases. researchgate.net These Schiff base derivatives are often investigated for their biological activities. wikipedia.org The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the triazine core. researchgate.net

Formation of Hydrazone Derivatives

Hydrazone derivatives of 1,2,4-triazines can be synthesized, often starting from hydrazino-1,2,4-triazine precursors. mdpi.com These precursors can be reacted with various aldehydes and ketones to form the corresponding hydrazones. mdpi.compensoft.net For instance, 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one and 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one have been used to synthesize a variety of hydrazone derivatives by reacting them with compounds containing a carbonyl group. pensoft.net

These reactions are a type of condensation reaction and are valuable for creating diverse libraries of compounds for biological screening. pensoft.netmdpi.com The resulting hydrazones often exhibit a range of pharmacological activities. mdpi.com

Synthetic Transformation Pathways to More Complex Heterocyclic Systems

1,2,4-triazines are valuable precursors for the synthesis of other heterocyclic systems through ring transformation reactions. semanticscholar.org One of the most significant applications is their use as azadiene equivalents in inverse electron-demand Diels-Alder reactions. researchgate.net This reaction, when performed with electron-rich dienophiles like enamines, typically leads to the formation of substituted pyridines. researchgate.net

Furthermore, 1,2,4-triazines can be transformed into other heterocyclic systems such as pyrazoles, 1,2,4-triazoles, and 1,3,5-triazines. semanticscholar.orgacs.org For example, the reaction of 3-chloro-6-aryl-1,2,4-triazines with α-chlorocarbanions can lead to the formation of pyrazoles. semanticscholar.org Treatment of 1,2,4-triazines with potassium amide can induce a ring transformation to yield 1,2,4-triazoles and 1,3,5-triazines. acs.org

Fused heterocyclic systems containing a 1,2,4-triazine ring can also be synthesized. d-nb.inforesearchgate.net For instance, pyrimido[2,1-f] researchgate.netsemanticscholar.orgscite.aitriazines, a novel heterocyclic system, have been synthesized through a multi-step process starting from aminomethyl derivatives of thieno[3,2-d]pyrimidines. d-nb.inforesearchgate.net 5-Aminopyrazoles are also used as precursors for the synthesis of various fused pyrazoloazines, including pyrazolo[5,1-c]-1,2,4-triazines. beilstein-journals.org

Coordination Chemistry of Substituted Triazines

The nitrogen atoms in the 1,2,4-triazine ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. acs.orgacs.org Aminotriazines, such as melamine (B1676169) and its derivatives, are known to engage in extensive hydrogen bonding and can form coordination complexes with various metal ions. acs.org

The coordination of metal ions to aminotriazine-based ligands can lead to the formation of diverse supramolecular structures, including linear tapes and dimers, through a combination of coordinate bonds, hydrogen bonds, and π-π stacking interactions. acs.org For example, copper(II) complexes with macrocyclic ligands bearing aminotriazine (B8590112) moieties have been synthesized and structurally characterized. acs.org

Advanced Applications of 3 Methyl 1,2,4 Triazin 5 Amine and Its Derivatives As Chemical Scaffolds

Role as Intermediates in Organic Synthesis

The 1,2,4-triazine (B1199460) ring system, particularly when functionalized with reactive groups like amines, serves as a crucial intermediate in synthetic organic chemistry. These compounds are adept at undergoing various chemical transformations, allowing for the construction of more elaborate molecular architectures.

The structure of 3-Methyl-1,2,4-triazin-5-amine derivatives makes them ideal building blocks for the synthesis of complex, fused heterocyclic systems. The presence of multiple nitrogen atoms and reactive sites facilitates cyclization reactions to form polycyclic compounds with diverse biological and chemical properties.

Research has demonstrated that derivatives such as 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be reacted with phenacyl halides to yield fused ring systems like triazino[3,4-b] researchgate.netdnsgb.com.uaresearchgate.netthiadiazines. researchgate.net Similarly, other studies have focused on using the 1,2,4-triazine core to construct other elaborate structures, including imidazo[4,5-e] researchgate.netdnsgb.com.uathiazolo-[3,2-b] researchgate.netresearchgate.netchemicalbook.comtriazine derivatives. researchgate.net The general principle of utilizing aminotriazoles and aminotriazines as precursors for fused heterocycles is a well-established synthetic strategy. nih.govsemanticscholar.org This versatility allows chemists to access novel classes of compounds by building upon the foundational triazine ring.

Research in Agrochemical Development

The triazine core is a well-known pharmacophore in the agrochemical industry. While many prominent triazine agrochemicals are based on the symmetrical 1,3,5-triazine (B166579) ring, derivatives of the asymmetrical 1,2,4-triazine scaffold have also been the subject of significant research and development.

Triazine-based herbicides have been a cornerstone of weed control technology for decades. researchgate.net These compounds typically function by inhibiting photosynthesis in susceptible plants. researchgate.netreddit.com They achieve this by binding to the QB protein in the photosystem II reaction center, which blocks the photosynthetic electron transport chain. researchgate.netreddit.com

While early development focused on symmetrical triazines like simazine (B1681756) and atrazine, the discovery of the herbicidal activity of asymmetrical triazines marked a significant advancement. researchgate.netchemicalbook.com Metribuzin, a prominent non-symmetrical triazine herbicide, is a derivative of the 1,2,4-triazinone core, demonstrating the efficacy of this specific scaffold in developing agents for weed control in numerous agricultural crops. researchgate.netchemicalbook.com

Beyond herbicides, derivatives of the 1,2,4-triazine scaffold have shown significant promise as insecticidal and fungicidal agents. The 1,2,4-triazole (B32235) and 1,2,4-triazine moieties are key components in a variety of agricultural products designed to combat pests and diseases. nih.gov

A study focusing on novel triazone compounds derived from a 4-Amino-6-methyl-4,5-dihydro-2H- researchgate.netresearchgate.netchemicalbook.comtriazin-3-one core revealed broad-spectrum fungicidal activities. mdpi.com Many of the synthesized derivatives exhibited significant inhibition against a wide range of plant pathogens at a concentration of 50 mg/kg. mdpi.com

| Phytopathogen | Number of Compounds with >50% Inhibition |

|---|---|

| Physalospora piricola | 39 |

| Fusarium oxysporum f.sp. vasinfectum | 20 |

| Alternaria solani | 18 |

| Cercospora arachidicola | 17 |

| Gibberella zeae | 16 |

Data adapted from a study on the fungicidal activities of triazone derivatives, showing the number of compounds (out of 44 total) exhibiting over 50% inhibition against various plant fungi. mdpi.com

Furthermore, some of these compounds displayed insecticidal properties, with certain derivatives showing aphicidal activities comparable to the commercial insecticide pymetrozine. mdpi.com Another line of research into 3-aryl-1,2,4-triazin-6-one derivatives identified compounds with potent antifungal activity against commercially important cereal pathogens like Zymoseptoria tritici. nih.gov The most active compounds in that study had efficacy comparable to the commercial fungicide azoxystrobin. nih.gov

The effective application of an agrochemical depends heavily on its formulation. Triazine-based pesticides are typically formulated in various forms suitable for application, such as granules, liquids, or wettable powders. teamchem.co Research has also focused on creating more advanced and targeted formulations. One such development involves triazine-antidote compositions. google.com These formulations include a compound that protects the crop from potential injury from the herbicide, allowing for more selective weed control. google.com This represents a novel approach to improving the safety and efficacy of triazine-based agrochemical applications.

Materials Science Applications

The unique electronic properties of the triazine ring make it a valuable component in the field of materials science. The 1,3,5-triazine ring, in particular, is known to be π-electron-deficient, a property that makes it a useful moiety in the design of materials for optical and electronic applications. nih.gov

This characteristic has led to the use of triazine-based molecules in the development of organic materials for solar cells. nih.gov These materials have been explored for various roles within photovoltaic devices, including as donor materials, acceptor materials, and charge-transporting materials. nih.gov While much of the existing research has centered on symmetrical 1,3,5-triazines, the inherent electronic properties of the triazine core suggest potential for asymmetrical 1,2,4-triazine derivatives to be explored for similar applications in creating novel functional materials.

Synthesis of Polymers and Specialty Materials

While research specifically detailing the polymerization of this compound is limited, extensive studies on the closely related 1,3,5-triazine (s-triazine) derivatives provide significant insight into the potential of triazine-based polymers. These polymers are often synthesized through nucleophilic substitution reactions, utilizing the reactivity of chloro-substituted triazines.

For instance, s-triazine-based polymers have been prepared by reacting 2,4-dichloro-6-substituted s-triazine derivatives with nucleophiles such as 1,4-diaminobutane. semanticscholar.orgresearchgate.net The synthesis can be carried out using both conventional heating and microwave irradiation, with the latter often providing the target polymers in shorter reaction times, with higher yields and improved thermal properties. semanticscholar.orgresearchgate.net

The thermal stability of these polymers is a key characteristic, influenced significantly by the nature of the substituent on the triazine core. semanticscholar.org Research has shown that incorporating an aromatic ring onto the triazine frame enhances the thermal stability of the resulting polymer. researchgate.net These triazine-based polymers also serve as effective matrices for the immobilization of nanoparticles. For example, a p-methoxy-s-triazine-1,4-butadiamine copolymer has been successfully used to immobilize silver nanoparticles (AgNPs), yielding particles with sizes under 20 nm. semanticscholar.org

The general synthetic pathway for these polymers involves the sequential substitution of chlorine atoms on a triazine ring. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis. mdpi.com This controlled reactivity is fundamental to creating polymers with desired structures and properties.

Application in Dyes

The 1,2,4-triazine moiety is a valuable component in the synthesis of novel dyes, particularly azo dyes. The presence of an amine group, such as in this compound, is crucial as it can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors. unb.canih.gov

A series of novel azo dyes based on 1,2,4-triazine derivatives has been synthesized and characterized. rsc.orgrsc.org One synthetic route involves a Diels-Alder reaction between an azodiene and an azodienophile to form the 1,2,4-triazine ring, which is part of the final dye molecule. rsc.orgrsc.org Another common method is the standard two-step diazotization-coupling reaction, where an aromatic primary amine is converted into a diazonium salt and then coupled with an electron-rich nucleophile. unb.canih.gov

These 1,2,4-triazine-based dyes have been evaluated for their potential in textile applications, particularly on polyester (B1180765) fabrics. rsc.orgrsc.org Their performance is assessed based on colorfastness properties, such as resistance to washing, perspiration, rubbing, and light. rsc.org Studies have shown that these dyes can exhibit very good colorfastness to washing and rubbing, though lightfastness can vary. rsc.org

Furthermore, the optical properties of these dyes have been investigated, including solvatochromism (color change with solvent polarity) and photochromism (reversible color change upon exposure to light). rsc.orgrsc.org Such properties are valuable for creating "smart" textiles and materials that respond to environmental stimuli.

| Dye Property | Observation for 1,2,4-Triazine Azo Dyes | Significance |

| Synthesis Method | Diels-Alder Reaction; Diazotization-Coupling. nih.govrsc.org | Provides versatile routes to a wide range of dye structures. |

| Application | Dyeing of polyester fabric. rsc.org | Demonstrates practical utility in the textile industry. |

| Colorfastness | Good to excellent ratings for washing, perspiration, and rubbing. rsc.org | Ensures durability and longevity of the color on the fabric. |

| Solvatochromism | Observed color changes in different solvents. rsc.org | Indicates sensitivity to the chemical environment, useful for sensor applications. |

Formation of Metastable Hydrogels using Triazine Derivatives

Hydrogels are three-dimensional polymer networks capable of holding large amounts of water, and they have found significant applications in areas like controlled drug delivery. nih.gov While specific research on hydrogels from this compound is not prominent, studies on other triazine isomers, particularly 1,3,5-triazine, demonstrate the potential of this chemical class in hydrogel formation. nih.govbiorxiv.org

Researchers have synthesized and characterized hydrogelators based on the 1,3,5-triazine molecular scaffold. nih.govbiorxiv.org These molecules are designed to self-assemble into fibrous networks, which entrap water to form a hydrogel. nih.gov The properties of these hydrogels have been confirmed through rheological analysis, and their internal morphology has been visualized using electron microscopy techniques. nih.govbiorxiv.org

A key feature of these triazine-based hydrogels is their potential for stimuli-responsiveness. For example, hydrogels cross-linked with a 1,3,5-triazine derivative have been shown to exhibit both pH- and temperature-responsive swelling behavior. nih.gov This responsiveness is critical for advanced drug delivery systems, where the release of a therapeutic agent can be triggered by specific physiological conditions, such as the pH change in a tumor microenvironment. biorxiv.org These systems offer the promise of temporal and spatial control over drug release, potentially reducing side effects and improving therapeutic efficacy. biorxiv.org

| Hydrogel Component | Key Feature | Application |

| 1,3,5-Triazine Scaffold | Self-assembles into fibrous networks. nih.gov | Forms the structural basis of the hydrogel. |

| Chitosan Cross-linked with Triazine | pH- and thermo-responsive swelling. nih.gov | Enables environmentally triggered drug release. |

| Doxorubicin-Encapsulated Triazine Hydrogel | Controlled, pH-responsive drug release. nih.govbiorxiv.org | Targeted cancer therapy. |

Exploration in Energetic Materials Research (for related triazines)

The high nitrogen content and heat of formation of the 1,2,4-triazine ring make it an attractive core structure for the development of energetic materials. purdue.edu Research in this area focuses on synthesizing 1,2,4-triazine derivatives with energetic functional groups (e.g., nitro, nitramino, azido) to create compounds with high detonation performance and acceptable stability and sensitivity. purdue.edunih.gov

A notable example is 3,5-Diamino-6-nitro-1,2,4-triazine (DANT), which has been identified as a potentially insensitive energetic material. acs.orgpurdue.edu Its synthesis involves the reduction of an azide (B81097) group on a triazine precursor to an amine. acs.org DANT can be further oxidized to produce its N-oxide derivative, 3,5-diamino-6-nitro-1,2,4-triazine-2-oxide (DANTX), which exhibits a higher density and different energetic properties. acs.org

The performance of these materials is evaluated based on several key parameters, including density, thermal stability (decomposition temperature), sensitivity to impact and friction, and calculated detonation velocity (Dv) and detonation pressure (P). purdue.eduacs.orgrsc.org High-nitrogen fused-ring systems based on 1,2,4-triazole and 1,2,4,5-tetrazine (B1199680) have also been synthesized, yielding compounds with detonation performances comparable to or exceeding current benchmarks like CL-20, alongside excellent thermal stability. rsc.org

The relationship between molecular structure, crystal packing, and sensitivity is a critical area of study, with techniques like X-ray diffraction used to understand how intermolecular interactions influence the material's stability. rsc.org

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| DANT | 1.778 | 240 | >40 | - | - | acs.org |

| DANTX (high-density) | 1.852 | - | - | - | - | acs.org |

| Compound 5 | - | - | 43 | 9408 (calc.) | 37.8 (calc.) | rsc.org |

| Compound 10 | 1.91 | 305 | - | 9200 (calc.) | 34.8 (calc.) | rsc.org |

| Compound A6-6 † | 1.909 | - | - | 8640 (calc.) | 34.24 (calc.) | nih.gov |

*Compounds from a study on purdue.edunih.govrsc.orgtriazolo[4,3-b] purdue.edunih.govpurdue.edursc.orgtetrazine-based materials. rsc.org †Compound from a theoretical study on 1,3,5-triazine and 1,2,4-triazole linked derivatives. nih.gov

Mechanistic Biological Activity and Structure Activity Relationship Sar of 1,2,4 Triazine Analogs in Vitro Studies

Investigation of Enzymatic Inhibition Mechanisms

The interaction of 1,2,4-triazine (B1199460) derivatives with various enzymes has been a primary focus of non-clinical research. These investigations reveal how specific structural modifications to the triazine core and its substituents influence binding affinity and inhibitory mechanisms at the molecular level.

Pyruvate dehydrogenase kinases (PDKs) are crucial regulators of cellular metabolism, and their inhibition is a key strategy in cancer therapy. nih.gov A range of 3-amino-1,2,4-triazine derivatives have been identified as potent, subtype-selective PDK inhibitors. nih.govsemanticscholar.org

A molecular hybridization approach, combining the 1,2,4-amino triazine, 7-azaindole, and indole (B1671886) moieties into a single structure, has yielded potent inhibitors of PDK1 and PDK4. nih.gov Biochemical screenings of a library of 3-amino-1,2,4-triazine derivatives demonstrated significant inhibition of PDK1 catalytic activity, with IC50 values in the sub-micromolar to nanomolar range, outperforming reference inhibitors like Dichloroacetic acid (DCA). semanticscholar.org Molecular modeling studies suggest these ligands fit within the ATP-binding site of PDK1. nih.govsemanticscholar.org

The structure-activity relationship studies revealed key insights:

The presence of a methoxyl group at position 5 of an indole moiety is important for kinase inhibition. semanticscholar.org

The introduction of a methyl group at the indole nitrogen atom also plays a significant role in inhibitory activity. semanticscholar.org

Table 1: PDK1 Inhibitory Activity of Selected 3-Amino-1,2,4-triazine Derivatives

This table summarizes the in vitro inhibitory activity (IC50) of selected 3-amino-1,2,4-triazine analogs against the Pyruvate Dehydrogenase Kinase 1 (PDK1) enzyme.

| Compound | Substituents | PDK1 IC50 (µM) | Reference |

|---|---|---|---|

| Analog A | Indole + Methyl on Indole N | 0.01 - 0.1 | semanticscholar.org |

| Analog B | 5-Methoxyindole | 0.01 - 0.1 | semanticscholar.org |

| Analog C | Indolyl-7-azaindolyl triazine | Potent PDK1/PDK4 Inhibition | nih.govmdpi.com |

Fyn kinase, a member of the Src family of non-receptor tyrosine kinases, is implicated in various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov A compound featuring a 3-amino-1,2,4-triazin-5(2H)-one scaffold, specifically 3-(benzo[d] researchgate.netdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), was identified as a micromolar inhibitor of Fyn kinase with an IC50 value of 4.8 μM. nih.govfigshare.com

Computational studies, including molecular dynamics (MD) simulations, were used to explore the binding mode of the scaffold within the Fyn catalytic site. nih.gov This analysis confirmed the hypothesized binding interactions and guided a preliminary optimization effort. nih.govfigshare.com The investigation into the role of the aminobenzodioxole fragment of VS6 suggested that its amino group could form an unstable hydrogen bond with the hydroxyl group of threonine residue T342. nih.gov This structural insight led to the design and synthesis of a new derivative, compound 3, which demonstrated an approximately 6-fold increase in activity, with an IC50 of 0.76 μM. nih.govfigshare.com

Table 2: Fyn Kinase Inhibitory Activity of 3-Amino-1,2,4-triazin-5(2H)-one Analogs

This table presents the in vitro Fyn kinase inhibitory activity (IC50) for the initial hit compound VS6 and its optimized analog.

| Compound | Description | Fyn IC50 (µM) | Reference |

|---|---|---|---|

| VS6 | 3-(benzo[d] researchgate.netdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one | 4.8 | nih.govfigshare.com |

| Compound 3 | Optimized derivative of VS6 | 0.76 | nih.govfigshare.com |

GPR84 is a proinflammatory receptor considered a therapeutic target for inflammatory and fibrotic diseases. researchgate.netacs.orgnih.gov A high-throughput screening identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a potent and selective competitive antagonist of human GPR84. acs.org

Extensive SAR studies were conducted on this novel triazine antagonist. researchgate.netacs.orgnih.gov In silico docking and mutagenesis studies helped to reveal a potential binding pose for this class of orthosteric antagonists. researchgate.netacs.org The SAR investigation focused on substitutions at the 3-, 5-, and 6-positions of the triazine ring. researchgate.netacs.org It was found that symmetrical 3-methylindole (B30407) with anisole (B1667542) groups at the 5- and 6-positions of the triazine ring were important for activity. acs.org These studies culminated in the identification of a lead compound, designated as compound 42, which is a potent GPR84 antagonist. researchgate.netacs.orgnih.gov

Table 3: Structure-Activity Relationship of 1,2,4-Triazine GPR84 Antagonists

This table shows the biological activity (pIC50) of selected 1,2,4-triazine analogs as antagonists of the G-Protein-Coupled Receptor 84 (GPR84).

| Compound | Key Structural Features | GPR84 pIC50 | Reference |

|---|---|---|---|

| Compound 1 | Hit compound: 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | High Potency | researchgate.netacs.org |

| Compound 42 | Lead compound with optimized profile | Potent Antagonist | researchgate.netacs.orgnih.gov |

| Analog Series | Variations at triazine positions 3, 5, and 6 | Variable | researchgate.net |

D-amino acid oxidase (DAAO) is an enzyme that degrades D-serine, a key neuromodulator. frontiersin.orgresearchgate.net Inhibition of DAAO is a potential therapeutic strategy for conditions involving altered D-serine metabolism, such as schizophrenia. researchgate.net A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and identified as potent DAAO inhibitors, with many compounds exhibiting IC50 values in the double-digit nanomolar range. researchgate.netacs.org

The SAR studies for this class of inhibitors showed that a variety of substituents at the 2-position of the triazine dione (B5365651) ring led to varying degrees of potency. acs.org

Aromatic ring substitutions: The phenethyl derivative 11e (IC50 = 70 nM) and the naphthalen-1-ylmethyl derivative 11h (IC50 = 50 nM) were among the most potent inhibitors. acs.org

Heterocyclic ring substitutions: Incorporating a heterocyclic ring did not lead to improved potency. acs.org

A notable characteristic of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is its metabolic resistance to O-glucuronidation compared to other structurally related DAAO inhibitors. researchgate.netacs.org Furthermore, some of these inhibitors function by interacting with a loop at the top of the binding pocket, stabilizing an active-site "lid-open" conformation. mdpi.com

Table 4: DAAO Inhibitory Activity of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

This table displays the in vitro inhibitory activity (IC50) of selected 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione analogs against D-Amino Acid Oxidase (DAAO).

| Compound | Substituent at 2-position | DAAO IC50 (nM) | Reference |

|---|---|---|---|

| 11e | Phenethyl | 70 | acs.org |

| 11h | Naphthalen-1-ylmethyl | 50 | acs.org |

| 19a-d | Various heterocycles | Less Potent | acs.org |

Tyrosinase and urease are enzymes targeted for various applications, from cosmetics to agriculture and medicine. tandfonline.comresearchgate.net Tyrosinase is key in melanin (B1238610) biosynthesis, and its inhibitors can be used for hyperpigmentation disorders. tandfonline.com Urease catalyzes urea (B33335) hydrolysis, and its inhibition is relevant for treating infections and reducing ammonia (B1221849) emissions. researchgate.net

A series of chiral pyrazolo[4,3-e] semanticscholar.orgacs.orgtriazine sulfonamides were synthesized and evaluated for their inhibitory activity against both enzymes. tandfonline.comresearchgate.net

Tyrosinase Inhibition : Compound 8j was identified as the most potent mushroom tyrosinase inhibitor in its series, with an IC50 of 27.90 μM. tandfonline.com Another study on kojic acid hybrids bearing a 1,2,4-triazine moiety reported excellent anti-tyrosinase activity, with IC50 values ranging from 0.34 to 8.44 μM. researchgate.net Kinetic studies showed one such derivative to be a mixed-type inhibitor. researchgate.net

Urease Inhibition : All tested pyrazolo[4,3-e] semanticscholar.orgacs.orgtriazine sulfonamides showed higher urease inhibitory activity than the standard, thiourea. tandfonline.comresearchgate.net Compounds 8a (IC50 = 0.037 μM) and 8i (IC50 = 0.042 μM) exhibited excellent, sub-micromolar inhibitory activity against jack bean urease. tandfonline.comresearchgate.net For compound 8a , the presence of a 2-hydroxy-1-methyl ethaneamine moiety with an S configuration was crucial for its high potency. tandfonline.com

Table 5: Tyrosinase and Urease Inhibitory Activity of Pyrazolo[4,3-e] semanticscholar.orgacs.orgtriazine Sulfonamides

This table presents the in vitro inhibitory activity (IC50) of selected chiral pyrazolo[4,3-e] semanticscholar.orgacs.orgtriazine sulfonamide analogs against mushroom tyrosinase and jack bean urease.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 8b | Mushroom Tyrosinase | 30.76 | tandfonline.com |

| 8j | Mushroom Tyrosinase | 27.90 | tandfonline.com |

| 8a | Jack Bean Urease | 0.037 | tandfonline.comresearchgate.net |

| 8f | Jack Bean Urease | 0.044 | tandfonline.comresearchgate.net |

| 8i | Jack Bean Urease | 0.042 | tandfonline.comresearchgate.net |

| Thiourea (Standard) | Jack Bean Urease | 20.9 | tandfonline.comresearchgate.net |

Mechanisms of Action in Cellular Assays (Non-Clinical)

Beyond direct enzymatic inhibition, the effects of 1,2,4-triazine analogs have been characterized in various non-clinical cellular assays, providing a deeper understanding of their mechanisms of action. These studies bridge the gap between molecular interactions and cellular outcomes.

For PDK inhibitors based on the 3-amino-1,2,4-triazine scaffold, cellular mechanistic studies in aggressive pancreatic ductal adenocarcinoma (PDAC) cells confirmed their ability to disrupt the PDK/PDH metabolic axis. nih.govnih.gov This disruption leads to significant metabolic and redox impairment within the cancer cells, ultimately triggering cell death through apoptosis. nih.govnih.gov

In the context of GPR84 antagonism, cellular studies have shown that GPR84 signaling enhances NLRP3 inflammasome activation in macrophages, promoting inflammation. patsnap.com A novel 1,2,4-triazine based GPR84 antagonist was shown to suppress colitis in a cellular model by reducing the polarization and function of these pro-inflammatory macrophages. patsnap.com

Other 1,2,4-triazine derivatives have demonstrated potent antiproliferative effects in various cancer cell lines. For instance, novel focal adhesion kinase (FAK) inhibitors with a 1,2,4-triazine core effectively inhibited the proliferation of glioblastoma (U-87MG) and colon cancer (HCT-116) cells. nih.gov Similarly, a pyrazolo[4,3-e]tetrazolo[1,5-b] semanticscholar.orgacs.orgtriazine derivative, MM-129, was found to induce apoptosis in DLD-1 and HT-29 colon cancer cells. nih.gov The mechanism was linked to the activation of the intrinsic apoptotic pathway, as evidenced by an increased expression of caspase-9. nih.gov Another pyrazolo[4,3-e] semanticscholar.orgacs.orgtriazine sulfonamide derivative showed cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the activation of caspases 9, 8, and 3/7. tandfonline.com

Antimicrobial Research (In Vitro Mechanistic Studies)

Beyond their anticancer potential, 1,2,4-triazine derivatives have been investigated for their ability to combat microbial infections. In vitro mechanistic studies have shed light on their activity against a range of bacteria, fungi, and viruses. ijpsr.inforesearchgate.net

Derivatives of the 1,2,4-triazine core have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net A study on novel s-triazine/tetrazole conjugates found that they exhibited excellent antibacterial activity against the Gram-negative strains Pseudomonas aeruginosa and Escherichia coli. bohrium.com Mechanistic investigations revealed that the most active compound, 4a, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. bohrium.com

Another study synthesized novel 1,2,4-triazine and 1,2-diazepine derivatives and found they possessed significant antimicrobial activity against a panel of bacteria including E. coli, P. aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The presence of the 1,2,4-triazine ring was credited with a significant increase in antibacterial potency. biointerfaceresearch.com Furthermore, a series of 2,4,6-trisubstituted-s-triazines showed considerable in vitro antibacterial efficacy, with some compounds displaying activity against B. subtilis and E. coli that was equipotent to the standard drug ciprofloxacin. nih.gov

| Compound Class/Derivative | Bacterial Strains | Minimum Inhibitory Concentration (MIC) / Activity | Citations |

| s-Triazine/Tetrazole conjugates (e.g., 4a) | P. aeruginosa, E. coli (Gram-negative) | Excellent activity; inhibits DNA gyrase and topoisomerase IV. | bohrium.com |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazin-5(2H)-one | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant antimicrobial activity observed. | biointerfaceresearch.com |

| 2,4,6-Trisubstituted-s-triazines (e.g., 4n) | E. coli, S. epidermidis, K. pneumoniae, P. aeruginosa | MIC of 3.125 µg/mL against E. coli (equipotent to ciprofloxacin). | nih.gov |

| s-Triazine based heterocycles (e.g., 5d, 6b, 6j) | S. aureus, B. subtilis (Gram-positive) | Very active against Gram-positive bacteria. | tandfonline.com |

The antimicrobial spectrum of 1,2,4-triazine analogs extends to antifungal and antiviral activities. researchgate.net Hetero-annelated 1,2,4-triazines, for instance, have been reported to show clinical antiviral effects against influenza A and B viruses as well as anti-HIV activity. researchgate.net

In the realm of antifungal research, s-triazine/tetrazole conjugates demonstrated outstanding activity against Candida albicans, a common fungal pathogen, with potency greater than the standard drug Fluconazole. bohrium.com The mechanism for this is believed to involve the inhibition of lanosterol (B1674476) 14-α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway. bohrium.com Other studies have confirmed the antifungal potential of various triazole and triazine derivatives against pathogenic fungi like Aspergillus fumigatus and C. albicans. thaiscience.infoscirp.org Specifically, N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines showed excellent antifungal efficacy against C. albicans with very low MIC values. mdpi.comnih.gov

Anti-Inflammatory Activity Mechanisms

The 1,2,4-triazine scaffold is a key feature in a variety of compounds exhibiting significant anti-inflammatory properties through diverse and specific mechanistic pathways. In vitro studies have been instrumental in elucidating these mechanisms, primarily focusing on the inhibition of key enzymes and mediators involved in the inflammatory cascade.

A prominent mechanism is the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). bsb-muenchen.de Novel synthesized 1,2,4-triazine-quinoline hybrids have demonstrated potent inhibitory activities against these enzymes. bsb-muenchen.de Lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells are a common in vitro model for screening the anti-inflammatory activity of new compounds, as LPS, a component of Gram-negative bacteria, induces COX-2 expression and triggers inflammation. bsb-muenchen.de In these models, certain triazine analogs have shown selective inhibition of COX-2 over COX-1. bsb-muenchen.de For instance, the hybrid compound 8e emerged as a highly potent and selective dual COX-2/15-LOX inhibitor, with a COX-2 IC₅₀ value of 0.047 µM and a selectivity index (SI) of 265.9. bsb-muenchen.de

The anti-inflammatory action of these analogs also extends to the suppression of inflammatory mediators. Activated macrophages produce nitric oxide (NO) and reactive oxygen species (ROS), which amplify the inflammatory response by inducing the production of cytokines. bsb-muenchen.de Studies show that 1,2,4-triazine-quinoline hybrids can effectively inhibit the production of NO, ROS, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages. bsb-muenchen.de

Further investigations into bsb-muenchen.deresearchgate.netnih.govtriazino[2,3-c]quinazoline derivatives revealed their ability to significantly decrease the expression of COX-2, IL-1β, and C-reactive protein. nih.gov One of the most active compounds, 2e , not only reduced COX-2 expression by 82.5% but also inhibited the overexpression of vascular endothelial growth factor (VEGF) by 62.3%, inducible nitric oxide synthase (iNOS) by 45.6%, and nitrotyrosine by 70.3%. nih.gov This highlights a significant effect on NO-dependent mechanisms in the inflammatory cascade, with effects on iNOS and nitrotyrosine levels exceeding those of the reference drug, sodium diclofenac. nih.gov

Structure-activity relationship (SAR) studies, supported by molecular docking, suggest that the anti-inflammatory potency is closely linked to the specific substitutions on the triazine and associated ring systems. nih.gov For instance, compounds with a high predicted affinity toward COX-2 in docking studies demonstrated significant pharmacological effects in vitro and in vivo. nih.gov The development of small-molecule antagonists targeting G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory diseases, represents another promising therapeutic strategy involving 1,2,4-triazine structures. nih.govresearchgate.net

Table 1: In Vitro Anti-Inflammatory Activity of 1,2,4-Triazine Analogs

| Compound | Target/Assay | Activity | Source |

|---|---|---|---|

| Hybrid 8e | COX-2 Inhibition | IC₅₀ = 0.047 µM | bsb-muenchen.de |

| 15-LOX Inhibition | IC₅₀ = 1.81 µM | bsb-muenchen.de | |

| Compound 2e | COX-2 Expression | 82.5% decrease | nih.gov |

| IL-1β Levels | 89.5% decrease | nih.gov | |

| iNOS Expression | 45.6% inhibition | nih.gov | |

| Nitrotyrosine Levels | 70.3% inhibition | nih.gov | |

| N-acetyl-S-((3-(4-i-propylphenyl)-2-oxo-2H- bsb-muenchen.deresearchgate.netnih.govtriazino[2,3-c]quinazolin-6-yl)methyl)cysteine (3b) | Paw Edema Inhibition | 51.81% inhibition | nih.gov |

Antioxidant Activity Studies

Derivatives of the 1,2,4-triazine ring have garnered significant attention for their antioxidant activity, which may serve as a supportive mechanism for their other observed biological effects. researcher.lifeacs.org In vitro studies are crucial for evaluating the potential of these compounds to act as suppressors of oxidative stress.

One area of investigation involves hydrazones containing a 1,2,4-triazine-5-one core. researcher.lifeacs.org These compounds have been synthesized and screened for their antioxidant potential against standards like ascorbic acid. researcher.lifeacs.org The data revealed that hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one were the most potent antioxidants among the tested series. researcher.lifeacs.org Notably, three compounds from this series demonstrated activity that was twice as high as that of ascorbic acid, suggesting their promise for further investigation as agents for treating disorders associated with oxidative stress. researcher.lifeacs.org

Another class of compounds, spiro-1,2,4-triazine derivatives, has also been evaluated for antioxidant properties. researchgate.nettandfonline.comnih.gov The antioxidant power of these molecules is attributed to the presence of NH and OH functional groups which possess acidic hydrogen. researchgate.nettandfonline.comnih.gov The antioxidant activity of synthesized spiro-1,2,4-triazines was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. tandfonline.com

The structure-activity relationship (SAR) is critical in determining the antioxidant capacity. For the hydrazone derivatives of 1,2,4-triazin-5-one, the presence of the 4-amino group on the triazine ring appears to be a key factor for enhanced activity. researcher.lifeacs.org Similarly, for spiro-1,2,4-triazines, the specific substituents attached to the core structure influence their ability to scavenge free radicals. researchgate.nettandfonline.com The presence of electron-donating groups often enhances antioxidant activity by facilitating the donation of a hydrogen atom to a radical species.

Table 2: In Vitro Antioxidant Activity of 1,2,4-Triazine Derivatives

| Compound Series | Assay | Key Findings | Source |

|---|---|---|---|

| Hydrazones of 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one | Comparison with Ascorbic Acid | Found to be the most active antioxidants in the series; 3 compounds were twice as active as ascorbic acid. | researcher.lifeacs.org |

| Spiro-1,2,4-triazines | DPPH Radical Scavenging | Compounds possess high antioxidant power attributed to NH and OH functional groups. | researchgate.nettandfonline.comnih.gov |

Modulation of Ion Channels (for related triazines)

Triazine derivatives have been identified as modulators of various ion channels, which are critical for neuronal signaling and other physiological processes. researchgate.netnih.govtandfonline.comebi.ac.uk In vitro studies have focused on both ligand-gated and voltage-gated ion channels, revealing the potential of these scaffolds in managing central nervous system disorders.

A series of novel (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their influence on sodium channels in vitro. tandfonline.com The most potent of these, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c) , showed significant anticonvulsant activity in vivo, which was attributed to its sodium channel blocking effects. tandfonline.com

In another study, various 2,4-diamino-1,3,5-triazine derivatives were investigated for their neuronal voltage-gated sodium channel binding activity. nih.govebi.ac.uk Among the synthesized compounds, 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines were identified as the most effective, blocking sodium channels with IC₅₀ values in the low micromolar range (4.0 to 14.7 µM). nih.govebi.ac.uk This suggests that these triazine analogs could be valuable leads for discovering new therapies for conditions like epilepsy and neuropathic pain. nih.govebi.ac.uk

Beyond voltage-gated sodium channels, 1,2,4-triazine derivatives have been explored as modulators of γ-aminobutyric acid type A (GABAₐ) receptors, which are ligand-gated chloride ion channels crucial for inhibitory neurotransmission in the brain. researchgate.net Computational modeling studies on 1,2,4-Triazine-6H-indolo[2,3-b]quinoline derivatives have been used to evaluate their potential as anticonvulsant agents by targeting the GABAₐ receptor. researchgate.net The dysfunction of the GABAergic system is implicated in several neurological diseases, making positive allosteric modulators of GABAₐ receptors a key area of drug discovery. researchgate.net

Table 3: In Vitro Ion Channel Modulation by Triazine Analogs

| Compound/Series | Target Ion Channel | Activity | Source |

|---|---|---|---|

| (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c) | Sodium Channel | ED₅₀ = 6.20 mg/kg (in vivo, rat) | tandfonline.com |

| 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines | Neuronal Voltage-Gated Sodium Channel | IC₅₀ = 4.0 - 14.7 µM | nih.govebi.ac.uk |

| 1,2,4-Triazine-6H-indolo[2,3-b]quinoline derivatives | GABAₐ Receptor | Identified as having affinity for the receptor in computational models. | researchgate.net |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of more efficient and straightforward synthetic methodologies for 3-amino-1,2,4-triazin-5-one derivatives is an ongoing area of interest. researchgate.net Current methods, while effective, can be improved in terms of yield, purity, and environmental impact. researchgate.net Future research will likely focus on the design of novel synthetic pathways that are not only efficient but also scalable for potential industrial applications. researchgate.netumich.edu

Exploration of Undiscovered Reactivity Patterns

The 1,2,4-triazine (B1199460) ring system is known for its diverse reactivity, participating in reactions such as substitution, oxidation, and condensation. However, the full reactive potential of 3-Methyl-1,2,4-triazin-5-amine and its derivatives remains to be fully explored. Future studies could investigate its behavior in a wider range of chemical transformations.

A key area of interest is the inverse electron demand Diels-Alder reaction, a powerful tool for constructing complex heterocyclic structures. nih.gov The reactivity of the this compound scaffold in such cycloaddition reactions could lead to the synthesis of novel polycyclic systems with unique properties. nih.gov Furthermore, investigating its reactivity with various nucleophiles and electrophiles could uncover new functionalization strategies, expanding the accessible chemical space of its derivatives. vulcanchem.com

Advanced Spectroscopic Characterization of Novel Derivatives

A detailed understanding of the structure-property relationships of this compound derivatives is crucial for their application in various fields. Advanced spectroscopic techniques are indispensable for this purpose. While basic characterization using NMR and IR is standard, future research should employ more sophisticated methods to probe the electronic and structural nuances of novel derivatives.

For example, two-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.com X-ray crystallography is another powerful tool that can unambiguously determine the three-dimensional structure of crystalline derivatives, providing insights into their solid-state packing and intermolecular interactions. mdpi.com Spectroscopic data for various derivatives are presented in the table below.

Table 1: Spectroscopic Data for 1,2,4-Triazine Derivatives

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |

| Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate | 6.70 (br s, 2H), 4.40 (q, 2H), 2.90 (s, 3H), 1.30 (t, 3H) tandfonline.com | 166.4, 165.3, 156.5, 149.8, 62.5, 23.5, 14.1 tandfonline.com | 3305, 1730, 1528, 1350 tandfonline.com | 183.20 (M+ + 1) tandfonline.com |

| 6-Amino-3-methyl-1,2,4-triazolo[3,4-f] nih.govvulcanchem.comtandfonline.com-triazin-8(7H)-one | 11.48 (br s, 1H), 6.39 (s, 2H), 2.44 (s, 3H) mdpi.com | 151.97, 150.46, 146.93, 139.55, 9.40 mdpi.com | 3340, 3185, 1729, 1625, 1517 mdpi.com | 166 (M+) mdpi.com |

| 4-Amino-6-tert-butyl-3-(furan-2-ylmethylenehydrazono)-3,4-dihydro-2H- nih.govvulcanchem.comtandfonline.comtriazin-5-one | 12.1 (s, 1H), 8.13 (s, 1H), 6.58–7.72 (m, 3H), 5.72 (s, 2H), 1.31 (s, 9H) pensoft.net | 159.6, 153.1, 150.7, 148.8, 144.1, 134.4, 118.6, 112.4, 37.8, 28.4 pensoft.net | Not Available | Not Available |

| Methyl 4-[((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-ylidene)hydrazono)methyl]benzoate | 12.5 (s, 1H), 8.37 (s, 1H), 8.13 (d, 2H), 7.97 (d, 2H), 5.84 (s, 2H), 3.87 (s, 3H), 1.33 (s, 9H) pensoft.net | 165.8, 162.4, 159.4, 153.7, 151.8, 138.5, 132.4, 130.7, 128.3, 51.3, 37.4, 27.5 pensoft.net | Not Available | Not Available |

Integrated Computational and Experimental Approaches for Mechanism Elucidation